molecular formula C20H25N5O B5537982 4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol

4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol

Cat. No. B5537982
M. Wt: 351.4 g/mol
InChI Key: FTUSKPPKHGUMSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol often involves multi-step chemical reactions, starting from simpler molecules and gradually building up the desired structure through various chemical transformations. Studies on similar compounds have shown that Mannich base type reactions, where compounds are synthesized through the reaction of an aldehyde with an amine and a ketone, can be a foundational step in creating complex structures like isothiazolopyridines and pyrazolopyridines (Karczmarzyk & Malinka, 2008). These procedures may involve nuanced conditions to ensure the correct formation of the molecular framework and functional groups.

Molecular Structure Analysis

The molecular structure of complex organic compounds is crucial for understanding their chemical behavior and potential applications. X-ray crystallography and computational methods are commonly used to elucidate the structure of molecules. For compounds similar to the one , studies have detailed the crystal and molecular structures, highlighting the importance of hydrogen bonding, π-π interactions, and the conformations of the molecular framework (Karczmarzyk & Malinka, 2004). These structural insights are key to understanding the chemical reactivity and properties of the compound.

Chemical Reactions and Properties

The chemical reactions and properties of a compound are directly influenced by its molecular structure. For complex molecules, various reactions such as nitrosation, nitration, bromination, and methylation have been explored to understand their chemical behavior (Ochi, Miyasaka, Kanada, & Arakawa, 1976). These reactions not only reveal the reactive sites on the molecule but also allow for the modification of the compound for specific applications.

Scientific Research Applications

Structural Characterization and Analgesic Properties

Compounds similar to 4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol have been structurally characterized, revealing insights into their molecular packing, hydrogen bonding, and π…π interactions. These structural features are crucial for understanding their biological activities, including analgesic properties. For instance, studies on isothiazolopyridines of the Mannich base type have been performed to correlate molecular geometry and electronic parameters with analgesic action, providing a foundation for the design of new analgesics with improved efficacy (Karczmarzyk & Malinka, 2008).

Adenosine Receptor Antagonism for Therapeutic Applications

Research has also been focused on synthesizing and evaluating the binding affinity of pyrazolopyridine derivatives towards adenosine receptors. These studies aim at developing potent and selective inhibitors of adenosine receptors, which are promising targets for various therapeutic applications, including cardiovascular diseases, neurological disorders, and cancer. For example, new pyrazolo[3,4-b]pyridines have shown high affinity and selectivity towards the A1 adenosine receptor subtype, indicating potential for therapeutic use (Manetti et al., 2005).

Synthesis and Pharmacological Screening

The synthesis of new chemical entities bearing the pyrazolopyrimidine and piperidinol motifs has led to the discovery of compounds with diverse pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. This highlights the potential of these compounds in the development of new drugs with multiple therapeutic effects. Notably, certain derivatives have been selected for clinical investigations due to their powerful antiemetic activity, demonstrating the importance of synthetic chemistry in drug discovery (Mattioda et al., 1975).

Water Solubility and Drug Design

The modification of pyrazolotriazolopyrimidine nuclei to enhance water solubility at physiological pH has been a significant focus, addressing a common challenge in drug formulation. By functionalizing these compounds with salifiable groups or substituting with piperidinyl rings, researchers have developed derivatives with improved solubility profiles, making them suitable for intravenous infusion. This research is crucial for the development of adenosine receptor antagonists with potential applications in renal function regulation and other therapeutic areas (Baraldi et al., 2012).

properties

IUPAC Name

4-(5-methylpyridin-2-yl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-13-5-6-17(21-12-13)20(26)7-9-24(10-8-20)18-11-14(2)22-19-15(3)16(4)23-25(18)19/h5-6,11-12,26H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUSKPPKHGUMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol

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